5-Bromo-1-chloro-2-ethyl-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-chloro-2-ethyl-3-methoxybenzene is an aromatic compound with the molecular formula C10H11BrClO. It is characterized by the presence of bromine, chlorine, ethyl, and methoxy groups attached to a benzene ring. This compound has found significant applications in various fields of research, including medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
The synthesis of 5-Bromo-1-chloro-2-ethyl-3-methoxybenzene involves a multi-step process:
Formation of 1-ethyl-3-methoxybenzene: This intermediate is prepared by reacting 1,3-dimethoxybenzene with ethylmagnesium bromide.
Bromination and Chlorination: The intermediate then undergoes bromination and chlorination using bromine and thionyl chloride, respectively, to form the final product.
Analyse Chemischer Reaktionen
5-Bromo-1-chloro-2-ethyl-3-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where the halogen atoms are replaced by nucleophiles.
Common reagents used in these reactions include bromine, thionyl chloride, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-chloro-2-ethyl-3-methoxybenzene has been utilized in various scientific research applications:
Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical intermediates.
Organic Synthesis: The compound is used in the synthesis of various organic compounds, including agrochemicals and dyes.
Material Science: It has applications in the development of new materials and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-chloro-2-ethyl-3-methoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The specific pathways and molecular targets depend on the context of its application, such as in medicinal chemistry or material science .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-1-chloro-2-ethyl-3-methoxybenzene can be compared with other similar compounds, such as:
5-Bromo-1,2,3-trimethoxybenzene: This compound has three methoxy groups instead of one, which can influence its reactivity and applications.
Chlorobenzene: Lacks the ethyl and methoxy groups, making it less versatile in certain applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts unique physical and chemical properties, making it highly versatile for scientific research.
Eigenschaften
Molekularformel |
C9H10BrClO |
---|---|
Molekulargewicht |
249.53 g/mol |
IUPAC-Name |
5-bromo-1-chloro-2-ethyl-3-methoxybenzene |
InChI |
InChI=1S/C9H10BrClO/c1-3-7-8(11)4-6(10)5-9(7)12-2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
FNOWYBIWUPTACR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1Cl)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.